molecular formula C6H9NS2 B13114930 4-Ethyl-2-(methylthio)thiazole

4-Ethyl-2-(methylthio)thiazole

Cat. No.: B13114930
M. Wt: 159.3 g/mol
InChI Key: RPQJPWSTLGWCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C6H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(methylthio)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide (KOH). This reaction yields 4-methylthio-5-acylthiazoles .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes. For example, the preparation of 4-methyl-5-(2-ethoxyl)-thiazole involves introducing chlorine into 2-acetylbutyrolactone, followed by hydrolysis, and subsequent reactions with ammonia gas and carbon bisulfide .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-(methylthio)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Ethyl-2-(methylthio)thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylthio)thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . The specific molecular targets and pathways depend on the particular biological activity being investigated.

Comparison with Similar Compounds

  • 2-Ethyl-4-methylthiazole
  • 4-Ethyl-2-methylthiazole
  • 5-(2-hydroxyethyl)-4-methylthiazole

Comparison: 4-Ethyl-2-(methylthio)thiazole is unique due to the presence of both an ethyl group and a methylthio group on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

4-ethyl-2-methylsulfanyl-1,3-thiazole

InChI

InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3

InChI Key

RPQJPWSTLGWCOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.